

Application Notes and Protocols for the Characterization of Calcium Telluride (CaTe) Crystals

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Compound of Interest

Compound Name: Calcium telluride

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These application notes provide a comprehensive overview of the key techniques used to characterize **Calcium Telluride** (CaTe) single crystals. The protocols outlined below are essential for determining the structural, optical, electrical, and thermal properties of CaTe, ensuring material quality and suitability for applications in semiconductor research, optoelectronics, and advanced materials development.

Structural Characterization: X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental, non-destructive technique used to determine the crystal structure, phase purity, and lattice parameters of CaTe. As **Calcium Telluride** crystallizes in a cubic rock salt structure, XRD provides a definitive method for confirming this arrangement and identifying any potential secondary phases or impurities.^{[1][2]}

Quantitative Data: Structural Properties of CaTe

Property	Value	Reference
Crystal System	Cubic	[1]
Crystal Structure	Rock Salt (NaCl type)	[2][3]
Space Group	Fm-3m (No. 225)	Inferred from structure
Lattice Parameter (a)	6.35 Å	[4]
Density	4.87 g/cm ³	[1][3]
Molecular Weight	167.678 g/mol	[1]

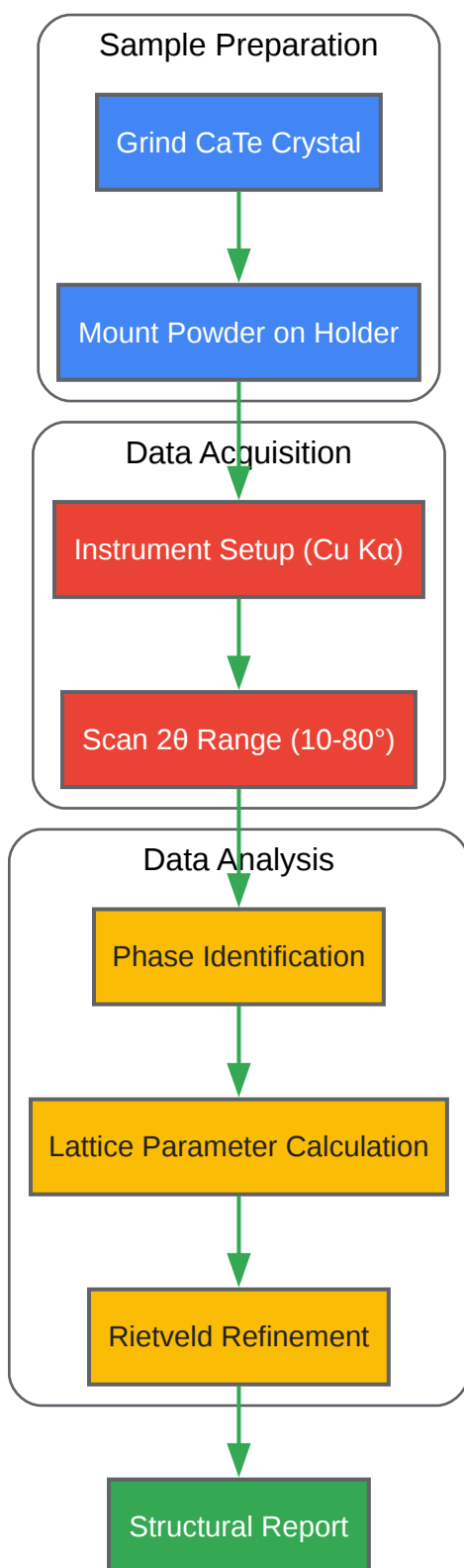
Experimental Protocol: Powder X-Ray Diffraction (PXRD)

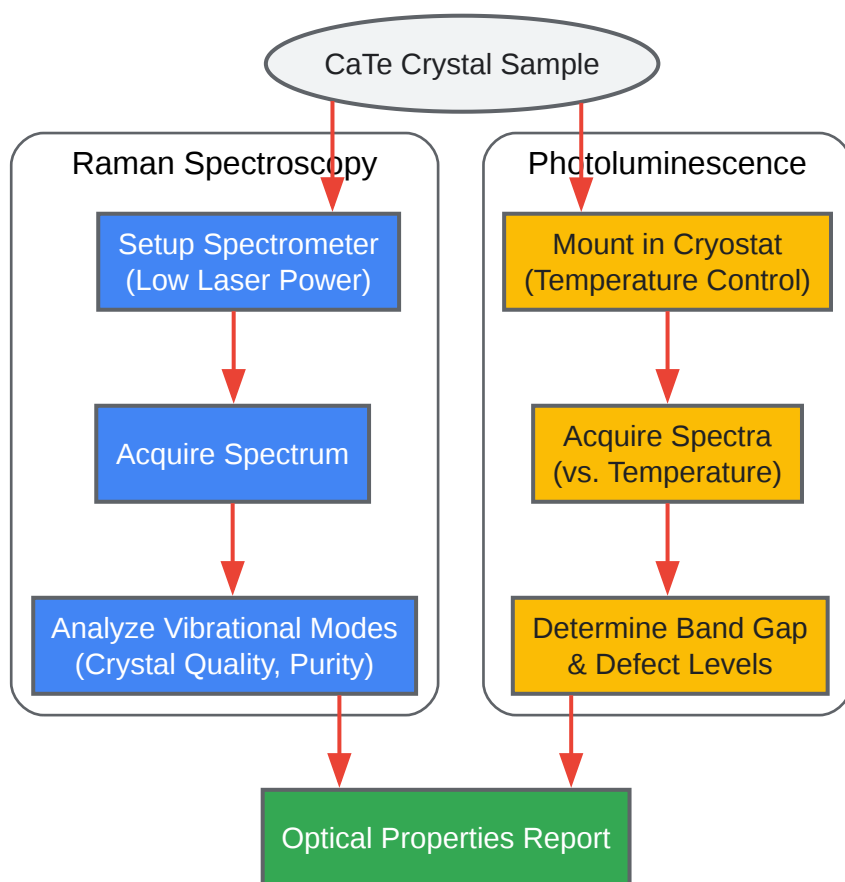
This protocol outlines the procedure for obtaining and analyzing PXRD data from a finely ground CaTe crystal.

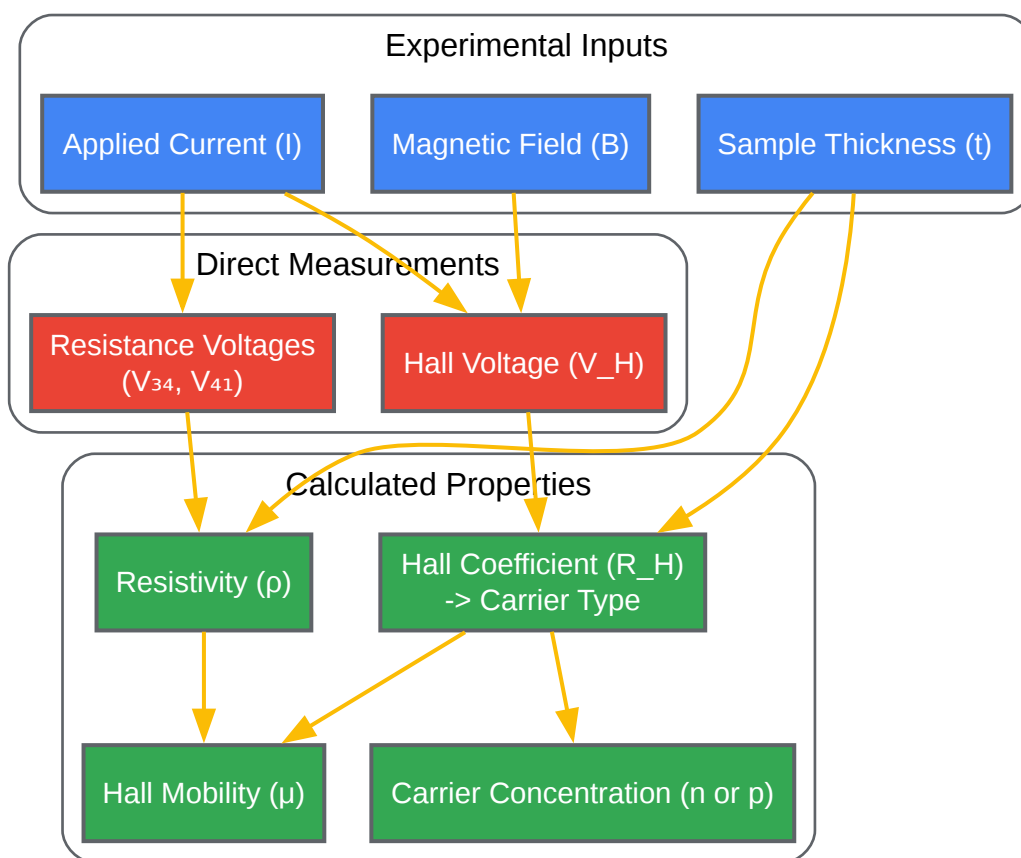
- Sample Preparation:
 - Carefully grind a small piece of the CaTe crystal into a fine powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining a high-quality diffraction pattern.
 - Mount the finely ground powder onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.
- Instrument Setup:
 - Use a powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406$ Å).
 - Set the instrument parameters. A typical scan range for phase identification is a 2θ range of 10° to 80° . [5]
 - Use a step size of 0.02° and a suitable counting time per step to ensure good signal-to-noise ratio. [5]
- Data Collection:

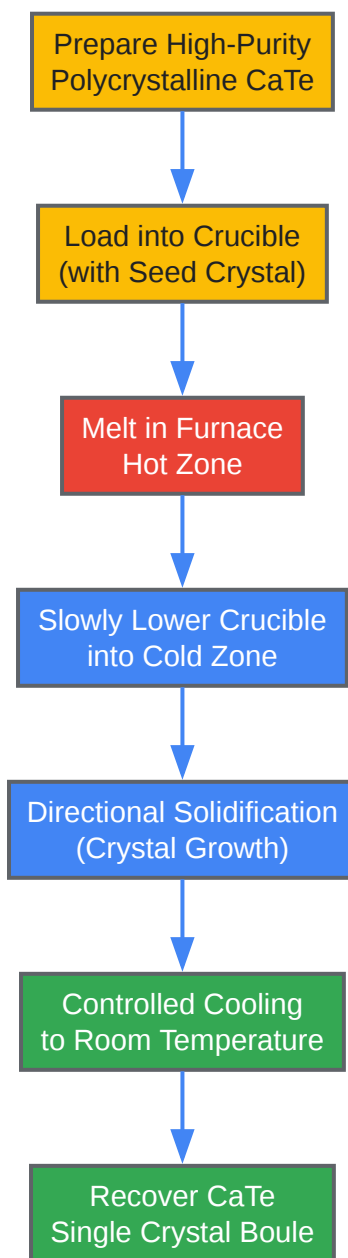
- Place the sample holder in the diffractometer.
- Initiate the X-ray source and the detector.
- Run the scan over the specified 2θ range.
- Data Analysis:
 - The primary output is a diffractogram, which is a plot of X-ray intensity versus the diffraction angle 2θ .
 - Phase Identification: Compare the experimental diffraction pattern with standard patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the CaTe rock salt structure and identify any impurity phases.[6]
 - Lattice Parameter Calculation: Use the positions of the diffraction peaks (hkl) and Bragg's Law to calculate the lattice parameter 'a' for the cubic structure.
 - Rietveld Refinement: For a more detailed structural analysis, perform a Rietveld refinement of the PXRD data. This method fits a calculated diffraction pattern to the experimental data, allowing for precise determination of lattice parameters, atomic positions, and crystallite size.[5]

Visualization: XRD Experimental Workflow









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